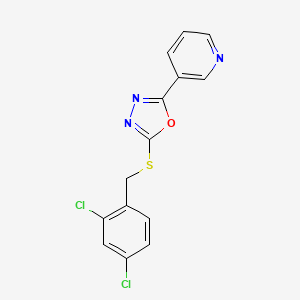
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a unique structure combining a dichlorobenzyl group, a pyridine ring, and an oxadiazole moiety, which contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound to form the thioether linkage.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its reactivity and applications.
5-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the dichlorobenzyl group, which may influence its biological activity.
2-((2,4-Dichlorobenzyl)thio)-5-(phenyl)-1,3,4-oxadiazole: Contains a phenyl group instead of a pyridine ring, which may alter its chemical properties.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the combination of the dichlorobenzyl group, pyridine ring, and oxadiazole moiety
Propriétés
Formule moléculaire |
C14H9Cl2N3OS |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(12(16)6-11)8-21-14-19-18-13(20-14)9-2-1-5-17-7-9/h1-7H,8H2 |
Clé InChI |
XXKIGMQANOIGJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


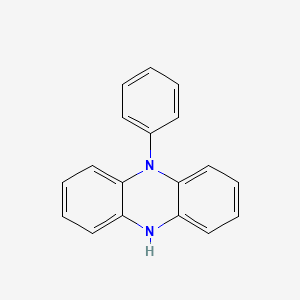



![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)
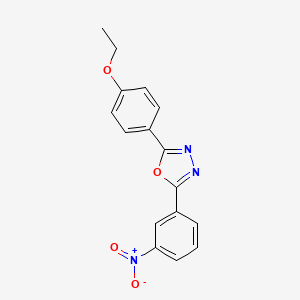


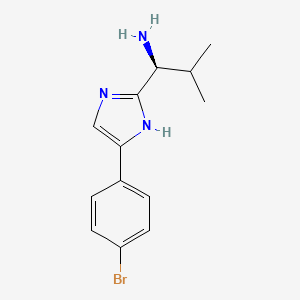
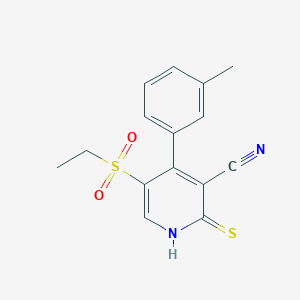
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)


